molecular formula C19H20N4O2 B2610190 (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide CAS No. 452090-06-1

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide

Cat. No. B2610190
CAS RN: 452090-06-1
M. Wt: 336.395
InChI Key: QVBYTRZAZRGQMA-BKUYFWCQSA-N
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Description

The compound contains a benzimidazole moiety, which is an important scaffold for a variety of applications, including natural products, medicine, and agriculture .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazole derivatives have been synthesized and studied for various applications .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzimidazole derivatives have been studied in various chemical reactions .

Scientific Research Applications

Crystal Structure Analysis

  • The study of molecular structures similar to (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide reveals the importance of weak intramolecular hydrogen bonds in stabilizing the molecular conformation. For instance, a related compound demonstrated how intramolecular contacts contribute to its crystal structure stability (Ping Wang, Xiao-He Chu, & W. Su, 2005).

Organic Synthesis and Antioxidant Activity

Catalysis

Anticancer Agents

  • Benzimidazoles bearing oxadiazole nuclei were synthesized under microwave irradiation, exhibiting significant anticancer activity. This underscores the therapeutic potential of benzimidazole derivatives in cancer treatment (M. Rashid, A. Husain, & Ravinesh Mishra, 2012).

Sensor Development

Antiviral Activity

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(Z)-(4-ethoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-2-25-16-9-7-15(8-10-16)13-21-22-19(24)11-12-23-14-20-17-5-3-4-6-18(17)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBYTRZAZRGQMA-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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